molecular formula C13H16N2O4 B5146907 N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide

N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide

Cat. No. B5146907
M. Wt: 264.28 g/mol
InChI Key: VGBIDYZAGVRFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide, also known as ADE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and industry. ADE is a derivative of ethylenediamine and is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine.

Scientific Research Applications

N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been extensively studied for its potential use in various fields such as medicine, agriculture, and industry. In medicine, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use as an anti-cancer agent, as it induces apoptosis in cancer cells. In agriculture, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been studied for its potential use as a corrosion inhibitor and as a component in lubricants.

Mechanism of Action

The mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is not fully understood, but it is believed to act on multiple pathways in cells. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also induces apoptosis in cancer cells by activating the caspase pathway. In addition, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the growth of fungi and insects by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In animal studies, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to reduce inflammation and pain. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In insects and fungi, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to disrupt cell membrane integrity, leading to cell death.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis and low cost. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also has a wide range of potential applications in various fields. However, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide. In medicine, further studies are needed to determine the optimal dosage and administration of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide for treating various diseases. In agriculture, more research is needed to determine the efficacy of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a pesticide and its potential impact on the environment. In industry, further studies are needed to determine the potential applications of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a corrosion inhibitor and as a component in lubricants. Overall, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has significant potential for use in various fields and warrants further research.

Synthesis Methods

N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine in the presence of a catalyst such as sodium ethoxide. The reaction yields a white crystalline solid with a melting point of 137-139°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-7-14-12(16)13(17)15-9-5-6-10(18-2)11(8-9)19-3/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBIDYZAGVRFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5663668

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